molecular formula C8H8N2S B15133723 4-Methyl-1,7a-dihydrobenzimidazole-2-thione

4-Methyl-1,7a-dihydrobenzimidazole-2-thione

Cat. No.: B15133723
M. Wt: 164.23 g/mol
InChI Key: OCDHFCAQPKYJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,7a-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring system with a thione group at the 2-position and a methyl group at the 4-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,7a-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Potassium hydroxide or sodium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,7a-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

Scientific Research Applications

4-Methyl-1,7a-dihydrobenzimidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,7a-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing disruption of replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Mercaptobenzimidazole: Similar structure with a mercapto group instead of a thione group.

    4-Methylbenzimidazole: Lacks the thione group but has similar structural features.

Uniqueness

4-Methyl-1,7a-dihydrobenzimidazole-2-thione is unique due to the presence of both a methyl group and a thione group, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4-methyl-1,7a-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4,6H,1H3,(H,9,11)

InChI Key

OCDHFCAQPKYJOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2C1=NC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.